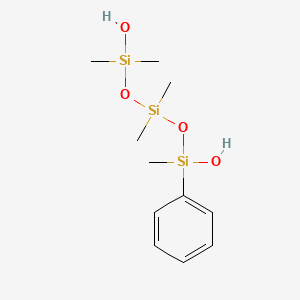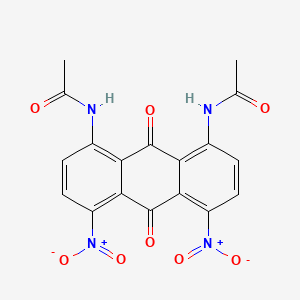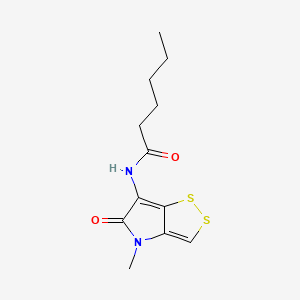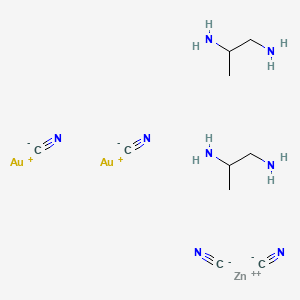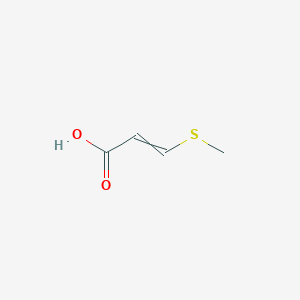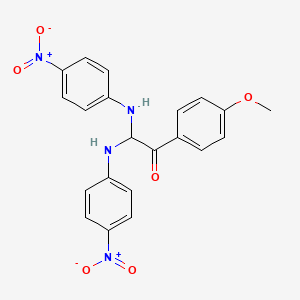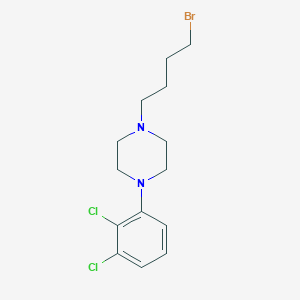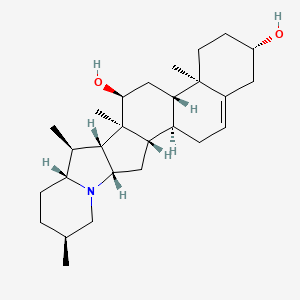
p-Iodobenzyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Iodobenzyl hexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an iodobenzyl group attached to a hexanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-iodobenzyl hexanoate typically involves the esterification of p-iodobenzyl alcohol with hexanoic acid. One common method is to react p-iodobenzyl alcohol with hexanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Another approach involves the use of p-iodobenzyl bromide as a starting material. The bromide is reacted with hexanoic acid in the presence of a base such as potassium carbonate to form the ester. This method may require the use of a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
p-Iodobenzyl hexanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the p-iodobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution at the iodine atom.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Oxidation: Potassium permanganate in an acidic medium is effective for the oxidation of the benzyl group.
Major Products Formed
Substitution: Products such as p-aminobenzyl hexanoate or p-thiocyanatobenzyl hexanoate.
p-Iodobenzyl hexanol. p-Iodobenzyl carboxylic acid.Applications De Recherche Scientifique
p-Iodobenzyl hexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for labeling or imaging purposes.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of p-iodobenzyl hexanoate depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzyl carbon. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions. In oxidation reactions, the benzyl group is oxidized to a carboxylic acid through the addition of oxygen atoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Bromobenzyl hexanoate: Similar structure but with a bromine atom instead of iodine. It has different reactivity due to the difference in halogen electronegativity and size.
p-Chlorobenzyl hexanoate: Contains a chlorine atom, which also affects its reactivity and applications.
p-Fluorobenzyl hexanoate: The fluorine atom imparts unique properties due to its high electronegativity and small size.
Uniqueness
p-Iodobenzyl hexanoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and provides distinct advantages in certain synthetic applications.
Propriétés
Numéro CAS |
67987-33-1 |
|---|---|
Formule moléculaire |
C13H17IO2 |
Poids moléculaire |
332.18 g/mol |
Nom IUPAC |
(4-iodophenyl)methyl hexanoate |
InChI |
InChI=1S/C13H17IO2/c1-2-3-4-5-13(15)16-10-11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3 |
Clé InChI |
MVLIAMWUQFBYME-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OCC1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)


![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)
